molecular formula C17H24O3S B1368592 (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-76-4

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1368592
CAS No.: 898772-76-4
M. Wt: 308.4 g/mol
InChI Key: QQQAUJHTELOSNC-UHFFFAOYSA-N
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Description

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a cyclohexyl group, a propyl chain, a dioxolane ring, and a thienyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and thienyl ketone moiety may interact with specific active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the combination of its structural features, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3S/c18-14(8-4-7-13-5-2-1-3-6-13)15-9-10-16(21-15)17-19-11-12-20-17/h9-10,13,17H,1-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQAUJHTELOSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641905
Record name 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-76-4
Record name 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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